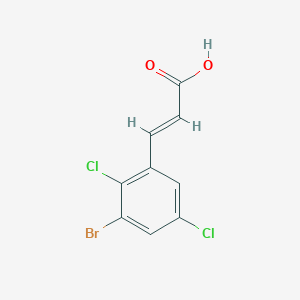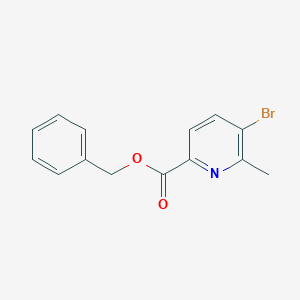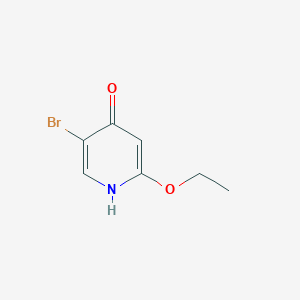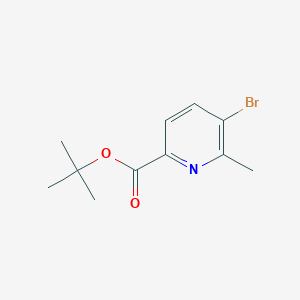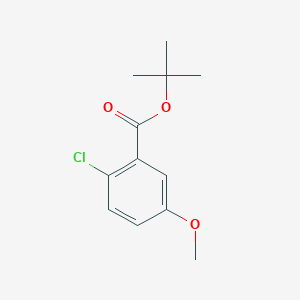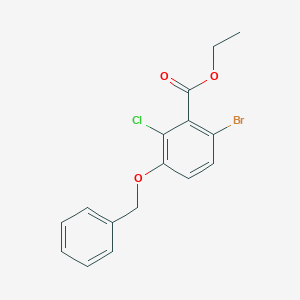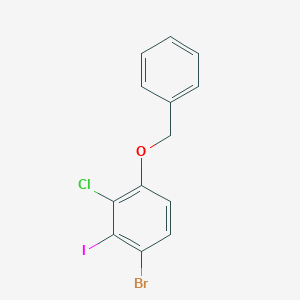
4,7-Dibromo-3-iodo-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromo-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3Br2IN2 . It has a molecular weight of 401.83 .
Synthesis Analysis
Indazole-containing derivatives, such as this compound, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Recent advances in the synthesis of indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3Br2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H, (H,11,12) . This indicates that the compound contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 401.83 .Aplicaciones Científicas De Investigación
4,7-Dibromo-3-iodo-1H-indazole has been studied extensively for its potential applications in pharmaceuticals, biochemistry, and biotechnology. In particular, it has been used as a ligand in the synthesis of transition metal complexes, which can be used for a variety of purposes, such as catalysis, drug delivery, and imaging. It has also been used as a reagent in the synthesis of organic compounds, such as peptides and nucleosides. Additionally, this compound has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets .
Result of Action
Indazole derivatives are known to have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4,7-Dibromo-3-iodo-1H-indazole in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and is commercially available. Additionally, it is relatively stable and can be stored for extended periods of time. Finally, this compound has been studied extensively and its mechanism of action and potential effects are well understood.
However, there are some limitations to the use of this compound in laboratory experiments. First, the compound is highly toxic and should be handled with care. Additionally, the compound can be difficult to purify and can be degraded by certain solvents. Finally, the compound can be expensive to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for the study of 4,7-Dibromo-3-iodo-1H-indazole. First, the compound could be further studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. Additionally, this compound could be further studied for its potential use as a reagent in the synthesis of organic compounds, such as peptides and nucleosides. Finally, the compound could be further studied for its potential use in the synthesis of transition metal complexes, which could be used for a variety of purposes, such as catalysis, drug delivery, and imaging.
Métodos De Síntesis
The synthesis of 4,7-Dibromo-3-iodo-1H-indazole can be accomplished in a number of ways. One of the most common methods is the direct bromination of 3-iodo-1H-indazole. This involves the reaction of 3-iodo-1H-indazole with bromine in an organic solvent, such as dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is purified by recrystallization. Other methods of synthesis include the reaction of 3-iodo-1H-indazole with bromine and an alkylating agent, such as diethyl sulfate, and the reaction of 3-iodo-1H-indazole with bromine and a base, such as sodium hydroxide.
Safety and Hazards
Propiedades
IUPAC Name |
4,7-dibromo-3-iodo-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWIBURNVLMAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C(=C1)Br)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)

